An In-Depth Technical Guide to the Physicochemical Characteristics of 8-(Tosylamino)quinoline
An In-Depth Technical Guide to the Physicochemical Characteristics of 8-(Tosylamino)quinoline
Abstract: This technical guide provides a comprehensive examination of 8-(Tosylamino)quinoline (TsQ), a pivotal molecule in the fields of medicinal chemistry and analytical science. Moving beyond a simple data sheet, this document elucidates the fundamental physicochemical properties, spectroscopic profile, and synthetic methodologies from a practical, application-oriented perspective. We delve into the causality behind its utility, particularly as a foundational fluorophore for the detection of metal ions, most notably Zinc (Zn²⁺). This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of TsQ for their work.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline moiety is a privileged structure in drug discovery and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] 8-(Tosylamino)quinoline, also known as N-(8-Quinolyl)-p-toluenesulfonamide, emerges as a significant derivative. While not an end-product therapeutic itself, its true value lies in its role as a versatile intermediate and, more importantly, as a highly effective fluorescent chemosensor.[3] Its sulfonamide linkage to the 8-aminoquinoline core creates a bidentate chelation site that, upon coordination with specific metal ions, triggers a pronounced fluorescence response.[4] This "turn-on" sensing capability is fundamental to its application in tracking biologically significant cations like Zn²⁺, which play critical roles in countless physiological and pathological processes.[3][5]
This guide offers an in-depth analysis of the core physical and chemical characteristics that underpin these applications, providing the foundational knowledge necessary for its effective synthesis, characterization, and deployment in advanced research settings.
Molecular Identity and Structural Framework
The structural arrangement of 8-(Tosylamino)quinoline is the primary determinant of its chemical behavior. The molecule integrates a planar, aromatic quinoline ring system with a toluenesulfonamide group at the 8-position. This configuration positions the sulfonamide nitrogen and the quinoline nitrogen in a sterically favorable arrangement for bidentate chelation.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 4-Methyl-N-(8-quinolinyl)benzenesulfonamide | [6] |
| Synonyms | N-(8-Quinolyl)-p-toluenesulfonamide, 8-(p-Tosylamino)quinoline | [7] |
| CAS Number | 10304-39-9 | [6] |
| Molecular Formula | C₁₆H₁₄N₂O₂S | [6] |
| Molecular Weight | 298.36 g/mol | [6] |
| InChI Key | ZSMKPYXVUIWTCT-UHFFFAOYSA-N |
| Canonical SMILES | Cc1ccc(cc1)S(=O)(=O)Nc2cccc3cccnc23 | |
Physicochemical Data
The bulk physical properties of a compound are critical for its handling, formulation, and application. 8-(Tosylamino)quinoline is typically supplied as a stable, solid material. Its solubility characteristics dictate the choice of solvents for synthesis, purification, and analytical studies.
Table 2: Key Physical Properties
| Property | Value | Experimental Context / Notes | Source(s) |
|---|---|---|---|
| Appearance | White to pale brown solid/powder | Varies slightly with purity. | [7][8] |
| Melting Point | 154-158 °C | A sharp melting range is indicative of high purity. | [6][7][8] |
| Boiling Point | 492.1 ± 47.0 °C | Predicted value; compound may decompose at high temperatures. | [7] |
| Density | 1.342 ± 0.06 g/cm³ | Predicted value. | [7] |
| Solubility | Sparingly soluble in water | Soluble in many organic solvents like DMSO, DMF, chloroform, and moderately soluble in hot ethanol. | [4][9] |
| pKa | 7.58 ± 0.30 | Predicted; refers to the acidity of the sulfonamide N-H proton. |[7] |
Synthesis and Purification Protocol
Expertise & Causality: The most direct and widely used synthesis of 8-(Tosylamino)quinoline involves the nucleophilic attack of the amino group of 8-aminoquinoline on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction is typically run in the presence of a base, such as pyridine. Pyridine serves a dual purpose: it acts as a solvent and as a scavenger for the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the 8-aminoquinoline starting material, which would render it non-nucleophilic and halt the reaction.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 8-aminoquinoline (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of aminoquinoline). Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and controlled addition is crucial to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 8-aminoquinoline spot is consumed.
-
Workup and Isolation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-water (approx. 10x the volume of pyridine used). A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.
-
Purification: The trustworthiness of subsequent experimental data relies on the purity of the compound. Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product as a crystalline solid.[10]
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point determination and spectroscopic analysis (NMR, IR).
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. Each technique offers a unique fingerprint of the compound's electronic and atomic environment.
Table 3: Summary of Key Spectroscopic Data
| Technique | Key Features and Expected Values |
|---|---|
| ¹H NMR | ~2.4 ppm (s, 3H): Methyl (CH₃) protons of the tosyl group. ~7.2-8.9 ppm (m, 10H): Complex multiplet region for the 6 protons on the quinoline ring and the 4 protons on the tosyl ring. ~9.5-10.5 ppm (br s, 1H): Sulfonamide (N-H) proton, often broad and may exchange with D₂O. |
| IR (KBr, cm⁻¹) | ~3200-3400: N-H stretching vibration. ~1340 & ~1160: Asymmetric and symmetric SO₂ stretching vibrations, characteristic of the sulfonyl group. ~1500-1600: C=C and C=N aromatic ring stretching. ~3000-3100: Aromatic C-H stretching. |
| UV-Vis (in Methanol) | ~240 nm & ~310 nm: Absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline aromatic system.[11][12] |
Note: Exact chemical shifts (ppm) and absorption maxima (nm) can vary slightly based on the solvent used and instrument calibration.
Core Application: A Fluorescent "Turn-On" Sensor for Zinc (Zn²⁺)
The primary driver for the synthesis and study of 8-(Tosylamino)quinoline and its derivatives is their application as fluorescent sensors.[3] In its free state, the fluorescence of the quinoline core is often quenched. Upon chelation with a metal ion like Zn²⁺, a rigid, stable 5-membered ring is formed, leading to a significant enhancement of fluorescence intensity.[4]
Mechanism of Action: The sensing mechanism is rooted in the chelation of the Zn²⁺ ion by two molecules of 8-(Tosylamino)quinoline, forming a 2:1 complex. This coordination restricts intramolecular rotations and vibrations that would otherwise provide non-radiative decay pathways for the excited state. The formation of this stable complex effectively "turns on" the fluorescence of the quinoline fluorophore.[4][13]
Protocol: Fluorescence Titration Experiment
This self-validating protocol confirms the chemosensing capability of the synthesized compound.
-
Stock Solutions: Prepare a stock solution of 8-(Tosylamino)quinoline (e.g., 1 mM in a suitable solvent like methanol or a buffer-solvent mixture) and a stock solution of a zinc salt (e.g., 10 mM ZnCl₂ in water).
-
Sample Preparation: In a series of fluorescence cuvettes, place a fixed concentration of 8-(Tosylamino)quinoline (e.g., 10 µM).
-
Titration: Add increasing equivalents of the ZnCl₂ solution to each cuvette (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents).
-
Measurement: After a brief incubation period, measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set near the absorption maximum of the quinoline moiety (e.g., ~360 nm).[4]
-
Analysis: Plot the fluorescence intensity at the emission maximum (e.g., ~490 nm) against the concentration of added Zn²⁺. A sigmoidal curve or a curve that plateaus is expected, demonstrating the saturation of the ligand with the metal ion and confirming the "turn-on" fluorescence response.[4]
Conclusion
8-(Tosylamino)quinoline is more than a simple chemical intermediate; it is a precisely engineered molecular tool. Its physical characteristics—a stable solid with predictable solubility—facilitate its synthesis and handling. Its spectroscopic profile provides a clear and unambiguous means of structural verification. Most importantly, its inherent chemical architecture, featuring a bidentate chelation site adjacent to a quinoline fluorophore, makes it an exemplary platform for the development of fluorescent sensors. The principles and data outlined in this guide provide the necessary authoritative grounding for researchers to confidently synthesize, characterize, and apply this versatile compound in their scientific endeavors.
References
-
ChemicalBook. 8-(TOSYLAMINO)QUINOLINE (CAS 10304-39-9) Product Description. [6]
-
ChemicalBook. 8-(TOSYLAMINO)QUINOLINE | 10304-39-9. [7]
-
Chemdad. 8-(TOSYLAMINO)QUINOLINE. [8]
-
Sigma-Aldrich. 8-(Tosylamino)quinoline 97%.
-
Royal Society of Chemistry. Supplementary Information for relevant synthesis.
-
ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
-
Meeusen, J. C., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [3][4][5][14]
-
PubChem. 8-Aminoquinoline. [15]
-
ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [11][12]
-
Wikipedia. Quinoline. [1]
-
National Center for Biotechnology Information. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [3]
-
National Center for Biotechnology Information. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization.
-
ResearchGate. Quinoline-Based Fluorescence Sensors.
-
PubMed. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. [13]
-
Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
-
OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
-
ResearchGate. An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging.
-
National Center for Biotechnology Information. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [5]
-
ResearchGate. Strategies for the synthesis of 8-aminoquinoline derivatives.
-
University of Cape Town. Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline.
-
ChemicalBook. 8-Aminoquinoline(578-66-5) 1H NMR spectrum.
-
Sigma-Aldrich. 8-(Tosylamino)quinoline 97%.
-
MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [14]
-
Wikipedia. 8-Aminoquinoline.
-
NIST WebBook. 8-Quinolinamine.
-
National Center for Biotechnology Information. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.
-
ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [12]
-
Google Patents. Synthesis method of 8-hydroxyquinoline.
-
National Center for Biotechnology Information. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
-
Taylor & Francis Group. Quinoline-Based Fluorescent Probe for Various Applications. [2]
-
University of Birmingham. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives.
-
NIST WebBook. 8-Hydroxyquinoline.
-
ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
-
Sciencemadness Wiki. Quinoline. [9]
-
Iraqi Journal of Pharmaceutical Sciences. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [10]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10304-39-9 CAS MSDS (8-(TOSYLAMINO)QUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 8-(TOSYLAMINO)QUINOLINE | 10304-39-9 [chemicalbook.com]
- 8. 8-(TOSYLAMINO)QUINOLINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Quinoline - Sciencemadness Wiki [sciencemadness.org]
- 10. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
